(3,4-Dimethoxyphenyl)(isoquinolin-1-yl)methyl benzoate
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Overview
Description
(3,4-Dimethoxyphenyl)(isoquinolin-1-yl)methyl benzoate is a chemical compound with the molecular formula C25H21NO4 and a molecular weight of 399.44 . This compound is known for its unique structure, which includes a 3,4-dimethoxyphenyl group, an isoquinolin-1-yl group, and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)(isoquinolin-1-yl)methyl benzoate typically involves the reaction of 3,4-dimethoxybenzaldehyde with isoquinoline in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification . The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)(isoquinolin-1-yl)methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
(3,4-Dimethoxyphenyl)(isoquinolin-1-yl)methyl benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)(isoquinolin-1-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with a similar isoquinoline structure, known for its biological activities.
Quinoline: Another nitrogen-containing heterocycle with similar chemical properties and applications.
Uniqueness
(3,4-Dimethoxyphenyl)(isoquinolin-1-yl)methyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
39971-70-5 |
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Molecular Formula |
C25H21NO4 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
[(3,4-dimethoxyphenyl)-isoquinolin-1-ylmethyl] benzoate |
InChI |
InChI=1S/C25H21NO4/c1-28-21-13-12-19(16-22(21)29-2)24(30-25(27)18-9-4-3-5-10-18)23-20-11-7-6-8-17(20)14-15-26-23/h3-16,24H,1-2H3 |
InChI Key |
XZGKXUKUFJNPEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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